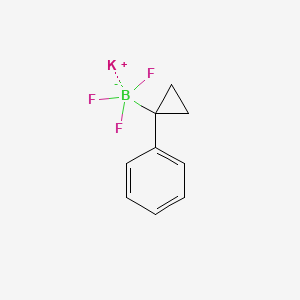

Potassium trifluoro(1-phenylcyclopropyl)boranuide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium trifluoro(1-phenylcyclopropyl)boranuide is an organic boron compound . It is a solid structure and a strong alkaline compound . It is soluble in various organic solvents such as ether and acetone, but its solubility in water is relatively low . This compound’s properties make it applicable in organic synthesis .

Synthesis Analysis

The method of preparing this compound mainly involves the reaction of organic boron compounds and potassium fluoride .Molecular Structure Analysis

The molecular formula of this compound is C9H9BF3K . The molecular weight is 224.07 g/mol .Chemical Reactions Analysis

This compound is typically used as a reagent in organic synthesis . It can be used to catalyze Wheeler-Burg reactions and Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.07 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 1 rotatable bond count . Its exact mass and monoisotopic mass are 224.0386464 g/mol . It has a topological polar surface area of 0 Ų and a complexity of 195 .Applications De Recherche Scientifique

Catalytic Activity and Functional Group Tolerance

Potassium trifluoro(1-phenylcyclopropyl)boranuide and related boron compounds have demonstrated a broad range of applications in organic synthesis due to their unique reactivity and functional group tolerance. For instance, tris(pentafluorophenyl)boron has been utilized as an effective catalyst in the hydrosilylative reduction of tertiary and N-phenyl secondary amides. This process allows for the mild reduction of these amides with minimal purification required, showcasing the functional group tolerance of boron compounds for alkenes, nitro groups, and aryl halides, including aryl iodides (Chadwick, Kardelis, Lim, & Adronov, 2014).

Borylation Chemistry

Borylation of fluorinated arenes using boron-centered nucleophiles demonstrates the versatility of boron compounds in forming stable arylborate anions. This chemistry provides a unique entry into aryltricyanoborates, expanding the toolkit for synthesizing complex organic molecules (Landmann, Hennig, Ignat’ev, & Finze, 2017).

Advances in Borylation Reactions

The application of tris(pentafluorophenyl)borane in borylation chemistry has been highlighted, emphasizing its role beyond catalytic activities in polymerization. Its high Lewis acidity and steric bulk make it a pivotal reagent for various synthetic transformations, including hydrogenation and frustrated Lewis pair (FLP) chemistry (Lawson & Melen, 2017).

Electrolyte Additives for Lithium-Ion Batteries

In the realm of material science, tris(pentafluorophenyl)borane has been investigated as an electrolyte additive to enhance the power capabilities of lithium-ion batteries. This research underscores the potential of boron compounds in improving the efficiency and performance of energy storage devices (Chen & Amine, 2006).

Novel Reactivity and Mechanisms

Potassium trifluoro(organo)borates represent a significant advancement in organic chemistry, offering new perspectives through their reactivity in transmetallation reactions and the formation of difluoroboranes. These compounds provide a more reactive alternative to traditional boronic acids and esters, enhancing the scope of reactions achievable with organoboron reagents (Darses & Genêt, 2003).

Mécanisme D'action

Target of Action

Potassium trifluoro(1-phenylcyclopropyl)boranuide is a reagent used in organic synthesis . Its primary targets are the reactants in the chemical reactions it catalyzes, such as the Wheeler-Hamburger reaction and the Suzuki-Miyaura coupling reaction .

Mode of Action

The compound interacts with its targets by facilitating the transfer of a boron atom to the reactants .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. In general, it is involved in reactions that form carbon-carbon bonds, such as the suzuki-miyaura coupling . These reactions are fundamental to many biochemical pathways, including the synthesis of complex organic molecules .

Pharmacokinetics

It is worth noting that the compound is a solid structure, soluble in various organic solvents (such as ether, acetone, etc), but has low solubility in water .

Result of Action

The result of this compound’s action is the formation of new chemical bonds in the reactants, enabling the synthesis of complex organic molecules . This can have a wide range of effects at the molecular and cellular level, depending on the specific molecules being synthesized .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility can affect its efficacy in different solvents . Additionally, it is a strong alkaline compound, so its stability and efficacy can be affected by the pH of the environment . Proper safety measures should be taken when handling this compound, including wearing protective gloves and goggles .

Safety and Hazards

Due to Potassium trifluoro(1-phenylcyclopropyl)boranuide being a strong alkaline compound, protective measures should be taken when using it to avoid skin contact and inhalation . Appropriate laboratory safety measures should be taken during operation, such as wearing protective gloves and goggles .

Orientations Futures

Propriétés

IUPAC Name |

potassium;trifluoro-(1-phenylcyclopropyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3.K/c11-10(12,13)9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSDFJPCNVXRMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1(CC1)C2=CC=CC=C2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2126845-45-0 |

Source

|

| Record name | potassium trifluoro(1-phenylcyclopropyl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2920882.png)

![4-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-amine](/img/structure/B2920883.png)

![7-ethyl-8-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2920884.png)

![3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B2920885.png)

![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine](/img/structure/B2920887.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2920889.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime](/img/structure/B2920892.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2920894.png)

![N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2920897.png)